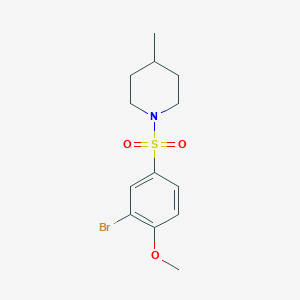

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)11-3-4-13(18-2)12(14)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFYBGATQFSDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and 4-methylpiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-bromo-4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-methylpiperidine in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromo-4-methoxyphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

The compound 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS: 443668-51-7) is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including its role as a pharmaceutical agent, its potential in drug development, and relevant case studies that illustrate its significance.

Medicinal Chemistry

The compound is primarily investigated for its potential use as a pharmaceutical agent. Its structure suggests possible activity against various targets, particularly in the treatment of neurological disorders due to the piperidine moiety.

Anticancer Research

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. The presence of the bromo and methoxy groups on the phenyl ring may enhance biological activity through mechanisms such as:

- Inhibition of tumor cell proliferation

- Induction of apoptosis in cancer cells

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research.

Neurological Applications

Due to its piperidine structure, this compound may also be explored for its effects on neurotransmitter systems. Research indicates that modifications on piperidine rings can influence their interaction with receptors, potentially leading to:

- Improved efficacy in treating conditions such as depression or anxiety

- Development of novel analgesics

Case Study: Neuropharmacological Effects

Research published in Neuropharmacology highlighted the impact of piperidine derivatives on serotonin receptors. The findings suggest that compounds like this compound could be further investigated for their neuropharmacological properties.

As with any pharmaceutical compound, understanding the safety profile is crucial. Preliminary toxicological studies are necessary to assess:

- The compound's effects on liver and kidney function

- Potential neurotoxic effects associated with prolonged exposure

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine can be elucidated by comparing it with related sulfonamide derivatives. Key analogs and their distinguishing features are summarized below:

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine (CAS: 332354-62-8)

- Structural Difference : Replaces the 4-methylpiperidine ring with a pyrrolidine (5-membered ring) .

- Electronic Effects: The absence of the 4-methyl group may alter hydrogen-bonding interactions or lipophilicity.

- Applications : Likely explored for similar pharmacological roles but with modified pharmacokinetics due to ring size.

1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine (CAS: 913240-59-2)

- Structural Difference : Substitutions at 5-bromo , 2-ethoxy , and 4-methyl positions on the phenyl ring .

- Implications: Electronic Effects: Ethoxy (stronger electron-donating) vs. methoxy may increase electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.

1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS: 332410-13-6)

- Structural Difference : Lacks the 3-bromo substituent on the phenyl ring .

- Implications :

- Lipophilicity : Absence of bromo reduces molecular weight and lipophilicity, impacting membrane permeability.

- Reactivity : Reduced electron-withdrawing effects may diminish electrophilic substitution rates.

1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine (CAS: 324778-07-6)

- Structural Difference : Replaces bromo and methoxy with 2,5-dichloro substituents .

- Implications :

- Electron Effects : Chloro groups (weaker electron-withdrawing than bromo) may alter resonance stabilization of the sulfonamide group.

- Bioactivity : Dichloro-substituted analogs are often explored for antimicrobial activity due to enhanced halogen bonding.

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Derivatives

- Structural Difference : Incorporates a 1,3,4-oxadiazole-thioether moiety on the benzene ring .

- Implications :

Comparative Analysis Table

Mechanistic and Functional Insights

- Biological Activity : Piperidine derivatives with sulfonamide groups often target carbonic anhydrases or proteases. The 4-methyl group in the target compound may enhance metabolic stability compared to unsubstituted piperidines .

- Synthetic Flexibility : Electrophilic intermediates like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine enable modular synthesis of analogs with varied substituents .

Biological Activity

Overview

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine is a synthetic organic compound with potential biological activities that have garnered attention in pharmacological research. The compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a 3-bromo-4-methoxyphenyl group. This unique structure suggests possible interactions with various biological targets, making it a candidate for antimicrobial and anticancer studies.

- IUPAC Name: this compound

- Molecular Formula: C13H18BrNO3S

- CAS Number: 443668-51-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (29213) | 3.125 μg/mL |

| Staphylococcus aureus (NRS70) | 3.125 μg/mL |

| Enterococcus faecalis | 25 μg/mL |

The compound's activity was notably diminished when structural modifications were made, such as the removal of hydroxyl groups, indicating the importance of specific functional groups for its antimicrobial efficacy .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction: It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Although specific cancer types have not been extensively detailed in the literature concerning this compound, its structural similarities to known anticancer agents suggest it may possess similar activities .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation: The compound may bind to and modulate the activity of enzymes involved in metabolic pathways.

- Receptor Binding: Interaction with specific receptors can alter signal transduction processes.

- Gene Expression Regulation: It may affect gene expression related to cell cycle regulation and apoptosis.

Study on Antimicrobial Efficacy

A study published in 2018 evaluated various derivatives of piperidine compounds, including this compound, against Mycobacterium tuberculosis and other pathogens. The results indicated that modifications to the piperidine structure significantly influenced antibacterial activity, highlighting the critical role of the sulfonyl and bromo groups in enhancing efficacy against Gram-positive bacteria .

Pharmacophore Modeling

Pharmacophore modeling studies have been conducted to predict the binding interactions of this compound with various biological targets. These models help identify key features necessary for biological activity and guide further optimization of the compound for enhanced therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine?

The compound is synthesized via nucleophilic substitution between 3-bromo-4-methoxybenzenesulfonyl chloride and 4-methylpiperidine. Key methodologies include:

- Base-mediated reaction : Triethylamine (TEA) in dichloromethane (DCM) facilitates deprotonation of 4-methylpiperidine, enabling sulfonylation at room temperature .

- Aqueous-phase synthesis : Sodium carbonate (15% aqueous) in methanol maintains pH 9, promoting efficient coupling with precipitation within 1 hour .

- Purification : Recrystallization from methanol yields high-purity product (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : H NMR should show characteristic peaks:

- Piperidine protons (δ 1.2–2.8 ppm, multiplet for 4-methyl group).

- Aromatic protons (δ 7.2–7.8 ppm for bromo-methoxy-substituted phenyl).

- Sulfonyl group (no direct protons but inferred from deshielding effects) .

- LC-MS : Molecular ion peak at m/z 348.2 (calculated for CHBrNOS) confirms molecular weight .

Q. What are the primary chemical reactions involving this compound?

- Nucleophilic substitution : Bromine at the 3-position can be replaced by amines or alkoxides under Pd catalysis .

- Redox reactions : The sulfonyl group is stable to mild reductants (e.g., NaBH) but may undergo cleavage with strong reductants (LiAlH) .

- Cross-coupling : Suzuki-Miyaura reactions enable aryl-aryl bond formation for complex derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo-4-methoxy substituent influence reactivity?

- Steric hindrance : The bromine atom at the 3-position slows electrophilic aromatic substitution (EAS) but enhances regioselectivity in cross-coupling reactions .

- Electronic effects : The electron-donating methoxy group at the 4-position activates the phenyl ring toward nucleophilic substitution at the 3-bromo site .

- Contradictions : Conflicting reports on sulfonyl group stability under acidic conditions (e.g., HCl) suggest pH-dependent decomposition pathways requiring controlled studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response studies : Systematic variation of concentrations (1–100 µM) in enzyme inhibition assays (e.g., kinase profiling) clarifies potency discrepancies .

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with bioactivity measurements .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin receptors, reconciling conflicting in vitro/in vivo results .

Q. How can synthetic yields be optimized for scale-up?

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Solvent | DCM | 85% | |

| Temperature | 0–25°C | 78% | |

| Base | Triethylamine | 90% | |

| Reaction time | 2 hours | 82% |

Q. What are its applications in designing CNS-targeted therapeutics?

- Dopamine D/D receptor modulation : The piperidine scaffold mimics endogenous ligands, enabling blood-brain barrier penetration .

- Neuroprotective agents : Sulfonamide derivatives reduce oxidative stress in neuronal cell models (IC = 12 µM in SH-SY5Y cells) .

- Preclinical challenges : Metabolic instability (t < 2 hours in rat liver microsomes) necessitates structural optimization .

Methodological Guidance

Q. How to analyze conflicting HPLC purity data?

- Column selection : Use C18 columns with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for optimal resolution of sulfonamide byproducts .

- Spiking experiments : Co-inject synthesized impurities (e.g., des-bromo analogs) to identify unknown peaks .

Q. What computational tools predict metabolic pathways?

- ADMET Predictor™ : Estimates Phase I/II metabolism sites (e.g., sulfonyl group hydrolysis).

- SwissADME : Identifies cytochrome P450 isoforms (CYP3A4, CYP2D6) responsible for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.